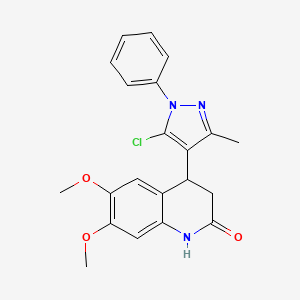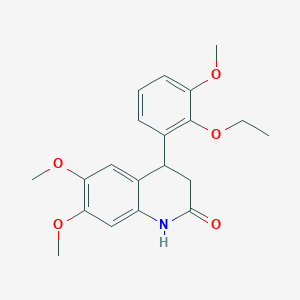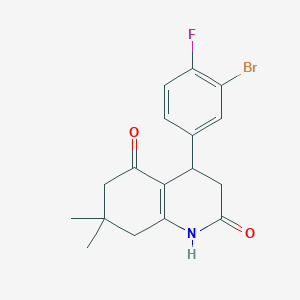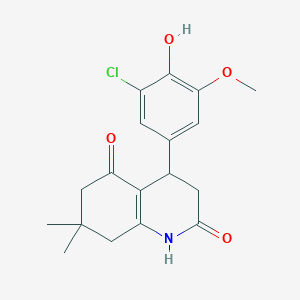
4-(3-bromo-4-methylphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
描述
4-(3-bromo-4-methylphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as BRD-0492, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies and has been investigated for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
科学研究应用
4-(3-bromo-4-methylphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In preclinical studies, 4-(3-bromo-4-methylphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to inhibit the growth of cancer cells and reduce inflammation. Additionally, 4-(3-bromo-4-methylphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been investigated for its potential neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
作用机制
The mechanism of action of 4-(3-bromo-4-methylphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is not fully understood. However, it has been reported to inhibit the activity of the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression and have been implicated in various diseases, including cancer and inflammation. By inhibiting the activity of BET proteins, 4-(3-bromo-4-methylphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone may modulate gene expression and exert its therapeutic effects.
Biochemical and Physiological Effects:
4-(3-bromo-4-methylphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 4-(3-bromo-4-methylphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been reported to reduce inflammation by suppressing the production of pro-inflammatory cytokines. In animal models of Alzheimer's disease, 4-(3-bromo-4-methylphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to improve cognitive function by reducing the accumulation of beta-amyloid plaques in the brain.
实验室实验的优点和局限性
4-(3-bromo-4-methylphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good solubility in aqueous and organic solvents. Additionally, 4-(3-bromo-4-methylphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have good bioavailability and pharmacokinetic properties in animal models. However, there are also limitations to using 4-(3-bromo-4-methylphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in lab experiments. The compound has low selectivity for BET proteins and may inhibit the activity of other proteins. Additionally, the mechanism of action of 4-(3-bromo-4-methylphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is not fully understood, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 4-(3-bromo-4-methylphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone. First, further investigation is needed to fully understand the mechanism of action of this compound. This may involve the identification of specific BET proteins that are targeted by 4-(3-bromo-4-methylphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone. Second, the therapeutic potential of 4-(3-bromo-4-methylphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in various diseases should be further explored in preclinical and clinical studies. Finally, the development of more selective BET inhibitors may improve the efficacy and safety of this class of compounds.
属性
IUPAC Name |
4-(3-bromo-4-methylphenyl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO3/c1-10-4-5-11(6-14(10)19)12-8-18(21)20-15-9-17(23-3)16(22-2)7-13(12)15/h4-7,9,12H,8H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGKVYYUVXFBLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CC(=O)NC3=CC(=C(C=C23)OC)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-bromo-4-methylphenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-buten-1-yl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4262914.png)




![8-(4-isopropoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4262950.png)
![8-(4-bromo-2-thienyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4262952.png)
![8-(2-isopropoxy-3-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4262954.png)

![ethyl 4-[5-(6-oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]quinolin-8-yl)-2-furyl]benzoate](/img/structure/B4262979.png)



